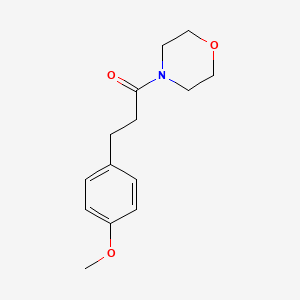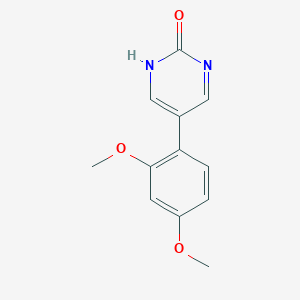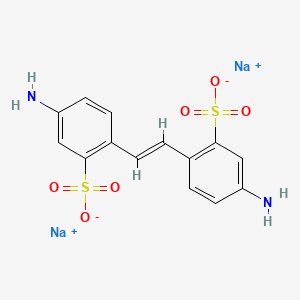
3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and involves various chemical reactions . For instance, the preparation of 3-hydroxypyridine involves the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse and can lead to a wide range of bioactive compounds . For instance, the addition of Grignard reagents to pyridine N-oxides can afford 2-substituted pyridines .Applications De Recherche Scientifique
3-H-4-MSPP has been used in a number of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of certain types of cancer, as well as for its potential to inhibit the growth of certain types of bacteria. Additionally, 3-H-4-MSPP has been studied for its potential to be used as a protective agent against oxidative stress.
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine may also interact with multiple biochemical pathways.
Pharmacokinetics
A related compound has been reported to have potent antimalarial activity with meager in vitro intrinsic clearance, moderate plasma-protein binding, and acceptable permeability . This suggests that 3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine might have similar pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Given the potential broad-spectrum biological activities of related compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Avantages Et Limitations Des Expériences En Laboratoire
3-H-4-MSPP has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive and easy to obtain compound. Additionally, 3-H-4-MSPP is chemically stable and has a long shelf-life. However, 3-H-4-MSPP is not soluble in water, which can limit its use in certain experiments. Additionally, 3-H-4-MSPP has not been extensively studied, and its exact mechanism of action is not yet fully understood.
Orientations Futures
The potential applications of 3-H-4-MSPP are still being explored. Potential future directions include further study of its potential to be used as a therapeutic agent for the treatment of certain types of cancer, as well as its potential to inhibit the growth of certain types of bacteria. Additionally, further study of its potential biochemical and physiological effects is warranted. Finally, its potential to be used as a protective agent against oxidative stress should be further investigated.
Méthodes De Synthèse
3-H-4-MSPP is synthesized through a two-step process that involves the reaction of 4-methylsulfonylphenylhydrazine with 3-hydroxy-5-hydroxymethylpyridine. In the first step, 4-methylsulfonylphenylhydrazine is treated with 3-hydroxy-5-hydroxymethylpyridine in the presence of a base, such as potassium carbonate, to form an intermediate product. In the second step, the intermediate product is then heated in the presence of a catalytic amount of sulfuric acid to form 3-H-4-MSPP.
Propriétés
IUPAC Name |
5-(4-methylsulfonylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)12-4-2-9(3-5-12)10-6-11(14)8-13-7-10/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPWXELEKURJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683116 |
Source


|
| Record name | 5-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258616-12-4 |
Source


|
| Record name | 5-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6285780.png)






![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)




